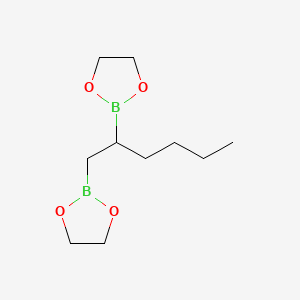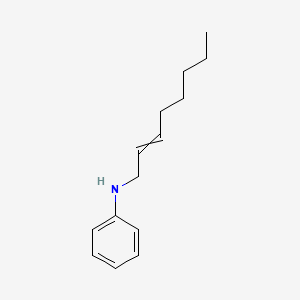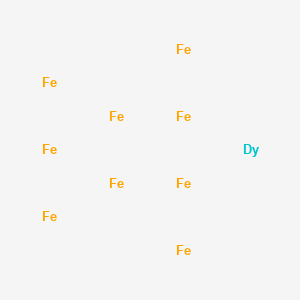![molecular formula C9H14O2 B12552907 1,7-Dioxaspiro[5.5]undec-3-ene CAS No. 147274-32-6](/img/structure/B12552907.png)
1,7-Dioxaspiro[5.5]undec-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dioxaspiro[55]undec-3-ene is a chemical compound characterized by a spirocyclic structure containing two oxygen atoms within a dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,7-Dioxaspiro[5.5]undec-3-ene can be synthesized through several methods. One common approach involves the reaction between 2-lithiated 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides . Another method includes the sequential dialkylation of methoxypropadiene via the corresponding lithium derivatives, followed by acid-catalyzed ring closure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Dioxaspiro[5.5]undec-3-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dioxane ring and the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
1,7-Dioxaspiro[5.5]undec-3-ene has several scientific research applications, including:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,7-Dioxaspiro[5.5]undec-3-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and other non-covalent interactions with various molecules, influencing their stability and reactivity . These interactions play a crucial role in its chemical and biological activities.
Comparación Con Compuestos Similares
1,7-Dioxaspiro[5.5]undec-3-ene can be compared with other similar compounds, such as:
1,3-Dioxane-1,3-dithiane spiranes: These compounds contain both oxygen and sulfur atoms in their spirocyclic structures and exhibit different chemical properties and reactivities.
Bis(1,3-oxathiane) spiranes: These compounds have two oxathiane rings and show unique stereochemistry and conformational behavior.
The uniqueness of this compound lies in its specific dioxane ring and spirocyclic structure, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
147274-32-6 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1,7-dioxaspiro[5.5]undec-3-ene |
InChI |
InChI=1S/C9H14O2/c1-3-7-10-9(5-1)6-2-4-8-11-9/h1,3H,2,4-8H2 |
Clave InChI |
WPXSZYFCILXAAQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC2(C1)CC=CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


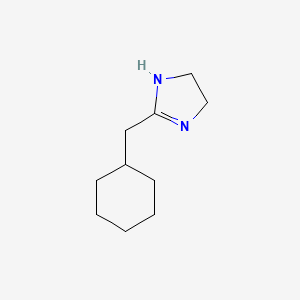
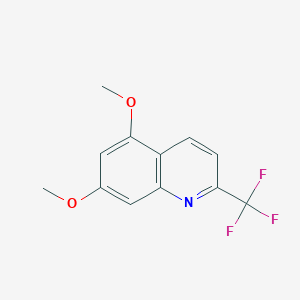
![Benzenepropanoic acid, 3-cyano-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12552830.png)

![Trimethyl({1-[4-(trifluoromethyl)phenyl]ethenyl}oxy)silane](/img/structure/B12552836.png)
![1-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12552855.png)
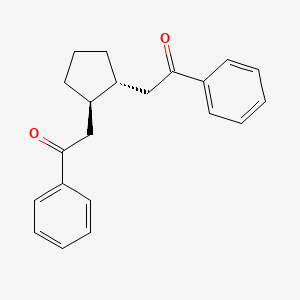
![Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552863.png)
